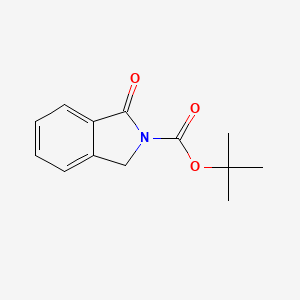

2,2-二甲基-6-(三氟甲基)-3,4-二氢-2H-1,4-苯并恶嗪盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

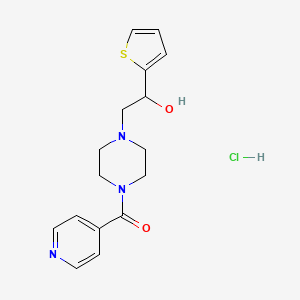

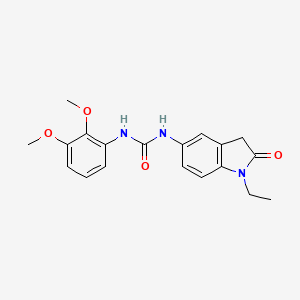

The compound "2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazine hydrochloride" is a derivative of the 3,4-dihydro-2H-1,4-benzoxazine class, which is a heterocyclic compound containing an oxygen and nitrogen atom in a fused benzene and oxazine ring system. This class of compounds has been studied for various pharmacological activities and chemical properties.

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be achieved through different methods. One approach involves the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which results in the formation of 3,4-dihydro-2H-1,4-benzoxazine derivatives with significant stereoselectivity . Another method includes the reaction of hydroquinones with aminomethylating reagents derived from 1,3,5-trisubstituted hexahydrotriazines, leading to the formation of 3,4-dihydro-6-hydroxy-3-substituted-2H-1,3-benzoxazine hydrochlorides .

Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated using various analytical techniques. X-ray structural analysis has been employed to determine the configuration around the double bond of the major stereoisomers, revealing an approximately sp2-like planar bond configuration around the nitrogen atom . This structural information is crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of 3,4-dihydro-2H-1,4-benzoxazine derivatives can be influenced by the substituents on the benzoxazine ring. For instance, the introduction of a hydroxyl group can improve water solubility and prolong the duration of action, while the introduction of a nitrato group can impart nitrate-like activity in addition to the inherent biological activity of the parent compound . Furthermore, certain derivatives can undergo rearrangement reactions when heated, as seen in the synthesis of 2-dimethylamino-6,7-dihydroimidazo[2,1-a]-sym-triazines from 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-1,4-benzoxazine derivatives are influenced by their molecular structure. The introduction of different substituents at the 2 position of the geminal dimethyl groups can lead to variations in solubility, reactivity, and biological activity. For example, the introduction of a 4-(1,1-dimethylethyl)phenyl group at the 2-position has been associated with hypolipidemic properties, affecting plasma lipid levels in animal models . The chemical properties of these compounds, such as their ability to form ethers through chemoselective etherification, also highlight their potential utility in synthetic chemistry .

科学研究应用

抑制胰岛素释放和血管平滑肌松弛剂

化合物 2,2-二甲基-6-(三氟甲基)-3,4-二氢-2H-1,4-苯并恶嗪盐酸盐因其潜在的生物学应用而受到研究。Pirotte 等人(2019 年)合成了 4-苯脲/硫脲取代的苯并恶嗪,并对其进行了评估,发现它们可作为葡萄糖诱导的胰岛素释放的抑制剂。此外,一些取代的苯并恶嗪表现出显着的肌松弛活性,主要表现为血管平滑肌细胞中的钙内流阻滞剂 (Pirotte 等人,2019 年)。

合成和结构分析

Ilaš 等人(2008 年)的一项研究调查了从相关的苯并恶嗪化合物合成五环缩合产物,突出了化学多样性和创造结构独特衍生物的潜力 (Ilaš 等人,2008 年)。

钾离子通道激活

Matsumoto 等人(1999 年)的研究重点是合成 3,4-二氢-2H-1,4-苯并恶嗪的衍生物,以评估其钾离子通道激活活性。在 2 位上的修饰,例如引入羟基,导致改善的溶解性和更长的作用持续时间 (Matsumoto 等人,1999 年)。

与羧酸和酚的反应

Dunkers 和 Ishida(1999 年)使用傅里叶变换红外光谱研究了苯并恶嗪基酚醛树脂与羧酸和酚的反应。他们的发现有助于理解聚合物化学中的固化反应和相互作用 (Dunkers 和 Ishida,1999 年)。

属性

IUPAC Name |

2,2-dimethyl-6-(trifluoromethyl)-3,4-dihydro-1,4-benzoxazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO.ClH/c1-10(2)6-15-8-5-7(11(12,13)14)3-4-9(8)16-10;/h3-5,15H,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZLVRDXUKZZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C(O1)C=CC(=C2)C(F)(F)F)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2,3-Dichlorophenoxy)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006799.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/no-structure.png)

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B3006808.png)

![2-chloro-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylpyridine-3-carbohydrazide](/img/structure/B3006812.png)